1-(2-(Trifluoromethyl)pyridin-4-YL)ethanamine
Overview
Description
1-(2-(Trifluoromethyl)pyridin-4-YL)ethanamine is a useful research compound. Its molecular formula is C8H9F3N2 and its molecular weight is 190.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA Binding and Cytotoxicity Studies : A study demonstrated the synthesis and characterization of Cu(II) complexes with ligands related to 1-(2-(Trifluoromethyl)pyridin-4-YL)ethanamine. These complexes showed good DNA binding propensity and minor structural changes in DNA upon interaction. Their DNA cleavage activity was also noted, along with low toxicity for different cancer cell lines (Kumar et al., 2012).
Corrosion Inhibition Properties : Another research explored the use of ligands similar to this compound in synthesizing cadmium(II) Schiff base complexes. These complexes were found to have corrosion inhibition properties on mild steel, thus linking this chemical research to materials and corrosion engineering (Das et al., 2017).
Antitumor Activity of Derivatives : A study on 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to the chemical , revealed that these compounds possess in vitro anti-cancer activity. They were assessed in a panel of 12 cell lines, and some showed significant potency (Maftei et al., 2016).
Catalysis in Chemical Reactions : Research on chiral (pyridyl)imine nickel(ii) complexes, which are structurally related to this compound, demonstrated their role in catalyzing transfer hydrogenation of ketones. These studies contribute to the understanding of catalysis in organic chemistry (Kumah et al., 2019).
Properties
IUPAC Name |
1-[2-(trifluoromethyl)pyridin-4-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)6-2-3-13-7(4-6)8(9,10)11/h2-5H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINKKEGFYGRYTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.